2-Aminobenzo[d]oxazol-5-ol
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Overview
Description
2-Aminobenzo[d]oxazol-5-ol is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an amino group at the 2-position and a hydroxyl group at the 5-position. This compound has garnered interest due to its potential therapeutic applications and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2-Aminobenzo[d]oxazol-5-ol. One common approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid . Another method utilizes the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . Additionally, a catalyst-free microwave-assisted procedure has been developed for synthesizing N-alkylated 2-aminobenzo[d]oxazoles under green conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through electrochemical methods using acetic acid as an electrolyte. This method offers a cleaner reaction pattern with minimal impurity formation and high atom economy . The reaction is scalable and can be performed at room temperature, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles and their derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
2-Aminobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used as a probe in biological studies due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including enzyme inhibition and antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazol-5-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Aminobenzo[d]oxazol-5-ol can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Lacks the hydroxyl group at the 5-position, which may affect its biological activity and reactivity.
2-Aminobenzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9) |
InChI Key |
NUZLSMVEPPRZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)N |
Origin of Product |
United States |
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